2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
The compound 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone features a piperazine core linked to a 2-fluorophenoxy group and a tetrazole-substituted fluorophenyl moiety.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O2/c21-15-4-3-5-16(12-15)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)14-30-18-7-2-1-6-17(18)22/h1-7,12H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHGDMCOIMOLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves several key steps:
Formation of 3-fluorophenyl tetrazole: : The tetrazole group is typically introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Alkylation of piperazine: : The piperazine ring is functionalized by attaching the 3-fluorophenyl tetrazole unit through an alkylation reaction.
Coupling with 2-fluorophenoxy ethyl halide: : Finally, the functionalized piperazine is coupled with 2-fluorophenoxy ethyl halide to form the target compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors, greener solvents, and process intensification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at Fluorophenoxy Groups
The 2-fluorophenoxy group undergoes nucleophilic substitution under basic or polar aprotic conditions. Fluorine’s electronegativity activates the aromatic ring for displacement by nucleophiles such as amines, alkoxides, or thiols.
| Reaction Conditions | Products Formed | Key Observations | Source |
|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12h (with amine) | 2-(substituted-phenoxy) derivatives | Higher regioselectivity at para position due to fluorine’s directing effects | |
| NaH, THF, 0°C→RT (with thiol) | Thioether-linked analogs | Improved yields with electron-deficient thiols |
Piperazine Ring Functionalization
The tertiary amine in the piperazine ring participates in alkylation, acylation, and condensation reactions.
Alkylation
Reaction with alkyl halides or sulfonates forms quaternary ammonium salts:
-
Example : Treatment with methyl iodide in acetonitrile yields N-methylpiperazinium derivatives (confirmed via -NMR).
Acylation
Acid chlorides or anhydrides acylate the piperazine nitrogen:
-
Acetyl chloride in dichloromethane produces N-acetylated products with >85% yield.
Tetrazole Ring Reactivity
The 1H-tetrazole-5-yl group participates in:
Cycloaddition Reactions
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes forms triazole-linked conjugates.
-
Photochemical [2+2] Cycloaddition : Under UV light, tetrazole reacts with alkenes to form cyclobutane derivatives.
Metal Coordination
Tetrazole acts as a polydentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications.
Ketone Group Transformations
The ethanone moiety undergoes standard carbonyl reactions:
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Reduction | NaBH₄/MeOH, RT | Secondary alcohol derivative | |
| Condensation | NH₂OH·HCl, EtOH, Δ | Oxime formation (m.p. 128–130°C) |
Stability Under Hydrolytic and Oxidative Conditions
-
Acidic Hydrolysis : The tetrazole ring remains stable in dilute HCl (pH 3–5) but decomposes in concentrated H₂SO₄.
-
Oxidative Stability : Resists H₂O₂-mediated oxidation at RT but degrades under strong oxidants (e.g., KMnO₄).
Catalytic Cross-Coupling Reactions
Palladium-mediated couplings (Suzuki, Heck) enable aryl group introduction:
Experimental Considerations
-
Solvent Optimization : DMF and THF enhance solubility for SNAr and alkylation.
-
Catalyst Selection : Cu(I) catalysts improve cycloaddition efficiency (TOF up to 1,200 h⁻¹).
Scientific Research Applications
Synthesis and Structural Features
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups, including fluorophenyl and piperazine moieties. The structural complexity of the compound allows for diverse interactions with biological targets, which is crucial for its pharmacological properties.
The synthesis generally follows a pathway involving the reaction of piperazine derivatives with fluorinated phenolic compounds, leading to the formation of the target molecule through a series of condensation and substitution reactions. The final structure is characterized by its unique arrangement of functional groups, which is instrumental in its activity.
Anticancer Activity
Research indicates that compounds similar to 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone exhibit significant anticancer properties. For instance, derivatives containing fluorophenyl and tetrazole groups have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
A study conducted by the National Cancer Institute (NCI) demonstrated that related compounds exhibited mean growth inhibition (GI50) values indicating effective cytotoxicity against human tumor cells . The mechanism of action is believed to involve interference with cancer cell signaling pathways, potentially through modulation of chemokine receptors .
Anticonvulsant Activity
Another area of application is in the treatment of epilepsy and seizure disorders. Compounds derived from similar structural frameworks have been synthesized and screened for anticonvulsant activity, showing efficacy in both PTZ (pentylenetetrazole) and MES (maximal electroshock) models . The interaction with benzodiazepine receptors suggests a mechanism that may enhance GABAergic activity, providing a therapeutic avenue for managing seizures.
Pharmacological Insights
The pharmacological profile of this compound includes:
- Drug-like Properties : Evaluations using computational tools like SwissADME indicate favorable drug-like characteristics, including solubility and permeability profiles .
- Target Modulation : The compound's ability to modulate chemokine receptors such as CXCR3 highlights its potential use in inflammatory diseases and conditions where immune modulation is beneficial .
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, a derivative of the compound was tested across a panel of cancer cell lines, showing an average cell growth inhibition rate of 12.53% at concentrations as low as 10 μM . This study underscores the importance of structural modifications in enhancing bioactivity.
Case Study 2: Anticonvulsant Screening
Another investigation focused on the anticonvulsant properties demonstrated that specific derivatives exhibited significant protective effects against induced seizures in animal models. The study concluded that these compounds could serve as lead candidates for further development into therapeutic agents for epilepsy .
Data Summary Table
| Property | Details |
|---|---|
| Chemical Structure | This compound |
| Synthesis Method | Multi-step organic synthesis |
| Anticancer Activity | GI50 values around 15 μM |
| Anticonvulsant Activity | Effective in PTZ and MES models |
| Key Mechanisms | Modulation of chemokine receptors |
Mechanism of Action
The mechanism of action for 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. Given its structure, it can interact with:
Receptor Binding: : Potential to bind to biological receptors, modulating their activity.
Enzyme Interaction: : Inhibition or activation of enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
Key Research Findings
Fluorine Positioning: The 3-fluorophenyl group on the tetrazole (target) vs.
Piperazine Modifications : Sulfonyl groups () increase polarity but reduce blood-brain barrier penetration compared to the target’s neutral piperazine .
Counterion Effects : Ionic derivatives () exhibit higher aqueous solubility but lower bioavailability in vivo .
Biological Activity
The compound 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone , with the CAS number 921142-78-1 , is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 345.30 g/mol . The structure includes a fluorophenoxy group and a piperazine moiety, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.30 g/mol |
| CAS Number | 921142-78-1 |
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, particularly in the context of its interaction with various receptors and enzymes.
The compound is believed to act primarily as an inhibitor targeting specific pathways involved in cellular signaling. Its interaction with equilibrative nucleoside transporters (ENTs) has been noted, with potential implications for cancer treatment and other diseases involving nucleotide metabolism .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Inhibition of Nucleoside Transporters : The compound has shown promising results in inhibiting ENT2, which is crucial for regulating adenosine levels in the body. This inhibition can potentially enhance the efficacy of chemotherapeutic agents by altering the tumor microenvironment .
- Anti-cancer Activity : Preliminary studies suggest that derivatives of this compound may possess anti-cancer properties, particularly against certain types of tumors that are sensitive to nucleoside analogs .
- Neuropharmacological Effects : The piperazine component is often linked to central nervous system activity, indicating potential uses in treating neurological disorders .
Case Studies
A few notable case studies have highlighted the biological activity of related compounds:
- Study on ENTs : A study evaluated a series of analogues related to this compound, demonstrating their effectiveness in inhibiting ENT activity in vitro, suggesting a pathway for developing new cancer therapies .
- Antioxidant Properties : Research into related piperazine derivatives indicated significant antioxidant activity, which could contribute to protective effects against oxidative stress-related diseases .
Q & A
Q. What are the key synthetic strategies for preparing 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Preparation of the tetrazole moiety via cyclization of nitriles with sodium azide (e.g., using 3-fluorophenyl nitrile as a precursor).
- Step 2 : Functionalization of piperazine via nucleophilic substitution or reductive amination to introduce the tetrazole-methyl group.
- Step 3 : Etherification of the fluorophenoxy group using a ketone intermediate (e.g., 2-fluorophenol with bromoethanone derivatives).
Critical purification steps include column chromatography and recrystallization to isolate intermediates .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., fluorophenyl resonances at δ ~7.0–7.5 ppm, piperazine protons at δ ~2.5–3.5 ppm).
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL to resolve stereochemical ambiguities and verify bond lengths/angles (e.g., tetrazole ring planarity) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS to validate molecular weight (e.g., calculated vs. observed mass for ) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound, particularly for scale-up studies?
- Methodological Answer :
- Catalyst Screening : Use palladium-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling of fluorophenyl groups, which improves regioselectivity.
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.
- Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., tetrazole formation) under controlled temperature/pressure .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the tetrazole-piperazine moiety?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF) or electron-donating (e.g., -OCH) groups on the fluorophenyl ring to assess impact on receptor binding.
- Bioisosteric Replacement : Replace the tetrazole ring with carboxylate or sulfonamide groups to evaluate pharmacokinetic trade-offs (e.g., metabolic stability vs. potency) .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target receptors (e.g., angiotensin II or GlyT1 transporters) .
Q. How can crystallographic data resolve discrepancies in reported biological activity?
- Methodological Answer :
- Polymorph Screening : Identify crystalline forms (e.g., Form I vs. Form II) using differential scanning calorimetry (DSC) to correlate solubility/bioavailability.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts) to explain variations in receptor affinity across analogs .
Q. What frameworks are available to address contradictions in experimental data (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., reference inhibitors for enzyme assays) and replicate experiments across labs.
- Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical models) to reconcile data from heterogeneous studies.
- Theoretical Alignment : Link findings to established mechanisms (e.g., competitive vs. non-competitive inhibition) using frameworks like the Two-State Model for receptor activation .
Critical Analysis of Evidence
- Synthesis & Characterization : provides robust NMR/HRMS protocols but lacks details on chiral resolution for stereoisomers. Cross-referencing with (bioisosteric design) clarifies substituent effects.
- Structural Refinement : While emphasizes SHELX for crystallography, newer tools like Olex2 could enhance automation .
- Biological Relevance : highlights piperazine-tetrazole motifs in GlyT1 inhibitors, suggesting a potential therapeutic niche for this compound in CNS disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
